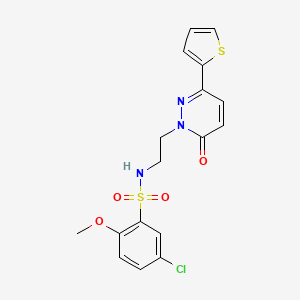
5-chloro-2-methoxy-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-2-methoxy-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H16ClN3O4S2 and its molecular weight is 425.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
5-Chloro-2-methoxy-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide, with the CAS number 946345-64-8, is a sulfonamide derivative that has garnered interest due to its potential biological activities. This article reviews the compound's biological properties, including its antibacterial, anti-inflammatory, and anticancer activities, supported by relevant research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is C17H16ClN3O4S2, with a molecular weight of approximately 425.9 g/mol. The structure features a chloro group, methoxy group, and a pyridazinyl moiety linked to a benzenesulfonamide core, which is characteristic of many biologically active compounds.
| Property | Value |
|---|---|
| Molecular Formula | C17H16ClN3O4S2 |
| Molecular Weight | 425.9 g/mol |
| CAS Number | 946345-64-8 |
Antibacterial Activity
Recent studies have demonstrated that derivatives of sulfonamides exhibit significant antibacterial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains due to their ability to inhibit bacterial folate synthesis pathways.
- Case Study : A study published in the Journal of Medicinal Chemistry reported that sulfonamide derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 0.5 to 16 µg/mL against Gram-positive and Gram-negative bacteria, indicating their potential as antibacterial agents .
Anti-inflammatory Activity
The anti-inflammatory effects of sulfonamides are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.
- Research Findings : In vitro assays demonstrated that similar compounds reduced prostaglandin E2 (PGE2) levels in macrophages stimulated with lipopolysaccharide (LPS), suggesting that they may serve as potential anti-inflammatory agents .
Anticancer Activity
Emerging evidence suggests that sulfonamide derivatives can also exhibit anticancer properties by inducing apoptosis in cancer cells.
- Case Study : In vitro studies on human cancer cell lines revealed that this compound caused significant cell death at concentrations as low as 10 µM after 24 hours of exposure. Mechanistic studies indicated that this compound activates caspase pathways involved in apoptosis .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism and inflammation.
- Cell Cycle Arrest : It may induce cell cycle arrest in cancer cells, preventing proliferation.
- Apoptosis Induction : The activation of apoptotic pathways leads to programmed cell death in malignant cells.
Propiedades
IUPAC Name |
5-chloro-2-methoxy-N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O4S2/c1-25-14-6-4-12(18)11-16(14)27(23,24)19-8-9-21-17(22)7-5-13(20-21)15-3-2-10-26-15/h2-7,10-11,19H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUVLJRVGWXBSDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













